structure elucidation of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester
structure elucidation of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester
An In-depth Technical Guide to the Structure Elucidation of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and potential function of a molecule. This guide provides a comprehensive, multi-spectroscopic approach to the , a compound of interest as a chemical intermediate.[1] By synergistically applying Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and DEPT-135), we will assemble a complete and unambiguous structural portrait of the molecule. This document is intended for researchers and scientists in the fields of organic chemistry and drug development, offering not just a methodology, but the strategic rationale behind the integrated analytical workflow.
Initial Hypothesis: The Target Structure
Before embarking on spectroscopic analysis, we must first define the target molecule. 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester possesses a molecular formula of C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol .[1] Its structure contains several key functional groups that will serve as spectroscopic markers: a para-substituted aromatic ring, an aryl alkyl ether linkage, an aliphatic chain, and a methyl ester.
Figure 1: Hypothesized Structure of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester
Caption: Chemical structure of the target analyte.
The Elucidation Workflow: An Integrated Strategy
A robust structure elucidation is not a linear process but a cycle of hypothesis and validation. Data from one technique informs the interpretation of another, progressively building a self-consistent structural model. The workflow is designed to move from broad characterization to fine-detail mapping.
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
Core Objective: To confirm the molecular weight and elemental composition, providing the fundamental formula upon which the structure is built.
Mass spectrometry provides the exact mass of the parent molecule and reveals key fragmentation patterns that offer initial structural clues. While Electron Ionization (EI) is a standard method, its high energy can sometimes prevent the observation of the molecular ion.[2] A soft ionization technique, such as Field Ionization (FI) or Electrospray Ionization (ESI), is often preferable to ensure the molecular ion is clearly identified.[2]
Experimental Protocol: GC-MS (EI)
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Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the solution into the GC-MS system.
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GC Separation: Utilize a standard non-polar column (e.g., DB-5ms) with a temperature ramp (e.g., 50°C to 250°C at 10°C/min) to ensure sample purity and elution.
-
MS Acquisition: Acquire mass spectra in EI mode (70 eV) over a mass range of m/z 40-400.
Anticipated Mass Spectrum Data
High-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak at an m/z value corresponding to the exact mass of C₁₃H₁₈O₄.
Table 1: Predicted Key Fragments in Mass Spectrometry
| m/z (Predicted) | Fragment Lost | Structure of Fragment Ion |
| 238 | - | [C₁₃H₁₈O₄]⁺ (Molecular Ion) |
| 207 | •OCH₃ (from ester) | [C₁₂H₁₅O₃]⁺ |
| 179 | •CH₂CH₂COOCH₃ | [C₁₀H₁₁O₂]⁺ |
| 137 | •(CH₂)₄COOCH₃ | [C₇H₇O₂]⁺ (Methoxyphenoxy cation) |
| 124 | - | [C₇H₈O₂]⁺ (McLafferty rearrangement product) |
| 109 | •CH₃ from methoxy group | [C₆H₅O₂]⁺ |
| 59 | •(CH₂)₄(C₆H₄O)(OCH₃) | [COOCH₃]⁺ |
Infrared Spectroscopy: Functional Group Fingerprinting
Core Objective: To rapidly identify the presence of key functional groups hypothesized from the molecular formula.
IR spectroscopy is a powerful, non-destructive technique for confirming the types of bonds present in a molecule. The presence of an ester, an ether, and an aromatic ring will generate a highly characteristic spectrum.
Experimental Protocol: ATR-FTIR
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Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.
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Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-600 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.[3]
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Data Processing: Perform a background correction on the acquired spectrum.
Anticipated IR Absorption Data
The IR spectrum will provide clear evidence for the major functional groups. The absence of a broad O-H stretch between 3200-3600 cm⁻¹ is a crucial piece of negative evidence, ruling out the presence of alcohol or carboxylic acid functionalities.[4]
Table 2: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3050-3010 | C-H Stretch | Aromatic C-H |
| 2960-2850 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |
| 1735 | C=O Stretch | Ester Carbonyl (Key Signal) |
| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring |
| 1245 | C-O-C Asymmetric Stretch | Aryl Alkyl Ether (Key Signal) [4][5] |
| 1180 | C-O Stretch | Ester |
| 1040 | C-O-C Symmetric Stretch | Aryl Alkyl Ether |
| 830 | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Aromatic Ring |
Nuclear Magnetic Resonance Spectroscopy: The Definitive Map
Core Objective: To provide a detailed map of the carbon-hydrogen framework, establishing atom connectivity and stereochemical relationships.
NMR is the most powerful tool for the de novo structure elucidation of organic molecules. ¹H NMR reveals the number and type of hydrogen atoms, while ¹³C NMR provides a census of the carbon atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. Key parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 scans.
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DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
Anticipated ¹H NMR Data
The ¹H NMR spectrum is predicted to show 7 distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms (O) and the diamagnetic anisotropy of the aromatic ring.
Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Label (Structure) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | 6.88 | d, J=9.0 Hz | 2H | Aromatic H (ortho to -O(CH₂)₄-) | Shielded by electron-donating ether group. |
| b | 6.82 | d, J=9.0 Hz | 2H | Aromatic H (ortho to -OCH₃) | Shielded by electron-donating ether group. |
| c | 3.92 | t, J=6.4 Hz | 2H | -O-CH ₂-CH₂- | Deshielded by adjacent ether oxygen.[5] |
| d | 3.77 | s | 3H | Ar-OCH ₃ | Protons on carbon attached to aryl ether oxygen appear at 3.7-4.0 ppm.[4] |
| e | 3.67 | s | 3H | -COOCH ₃ | Standard methyl ester chemical shift. |
| f | 2.36 | t, J=7.2 Hz | 2H | -CH ₂-COO- | Alpha to carbonyl group. |
| g | 1.80-1.70 | m | 4H | -O-CH₂-CH ₂-CH ₂-CH₂-COO- | Aliphatic protons in the middle of the chain. |
Anticipated ¹³C NMR & DEPT-135 Data
The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, consistent with the molecular formula and accounting for the symmetry of the para-substituted ring. The DEPT-135 experiment is crucial for confirming the assignment of each carbon type.[6]
Table 4: Predicted ¹³C NMR and DEPT-135 Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| 174.1 | None | C =O (Ester) | Typical chemical shift for an ester carbonyl carbon.[7] |
| 153.8 | None | Ar-C -OCH₃ | Aromatic carbon attached to electronegative oxygen. |
| 152.9 | None | Ar-C -O(CH₂)₄- | Aromatic carbon attached to electronegative oxygen. |
| 115.5 | Positive (CH) | Ar-C H (ortho to -O(CH₂)₄-) | Shielded aromatic carbon. |
| 114.6 | Positive (CH) | Ar-C H (ortho to -OCH₃) | Shielded aromatic carbon. |
| 67.8 | Negative (CH₂) | -O-C H₂- | Aliphatic carbon attached to ether oxygen, typically 50-80 ppm.[5] |
| 55.7 | Positive (CH₃) | Ar-OC H₃ | Ether methyl carbon. |
| 51.5 | Positive (CH₃) | -COOC H₃ | Ester methyl carbon. |
| 33.9 | Negative (CH₂) | -C H₂-COO- | Carbon alpha to the ester carbonyl. |
| 28.9 | Negative (CH₂) | -O-CH₂-C H₂- | Aliphatic carbon. |
| 21.6 | Negative (CH₂) | -CH₂-C H₂-CH₂- | Aliphatic carbon. |
Conclusion: A Unified Structural Verdict
The synergistic interpretation of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a definitive and self-validating elucidation of the structure of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester.
-
MS confirms the molecular formula C₁₃H₁₈O₄.
-
IR verifies the presence of the key ester, ether, and aromatic functional groups and the absence of hydroxyl groups.
-
¹H and ¹³C NMR provide an unambiguous map of the proton and carbon frameworks, respectively. The chemical shifts, coupling patterns, and integrations in the ¹H spectrum, along with the carbon count and types determined by ¹³C and DEPT-135 experiments, are all in perfect agreement with the proposed structure.
This integrated approach exemplifies a core principle of modern analytical chemistry: no single technique provides the complete picture. True structural confidence is achieved through the convergence of evidence from multiple, orthogonal analytical methods.
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